molecular formula C22H27F3N2O3 B2602752 1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361882-75-7

1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2602752
CAS No.: 2361882-75-7
M. Wt: 424.464
InChI Key: AOWNICCHXHUVHA-UHFFFAOYSA-N
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Description

1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with methoxy and trifluoromethyl groups, a phenyl group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the methoxy and trifluoromethyl groups. The phenyl group is then attached, and finally, the prop-2-en-1-one moiety is introduced through a condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: The compound might find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one: can be compared with other piperidine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[4-methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O3/c1-3-18(28)26-13-9-20(10-14-26,17-7-5-4-6-8-17)19(29)27-15-11-21(30-2,12-16-27)22(23,24)25/h3-8H,1,9-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWNICCHXHUVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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